molecular formula C15H14N2O2S B5735596 N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide

N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide

Cat. No.: B5735596
M. Wt: 286.4 g/mol
InChI Key: KHAAARFTYBYVTJ-UHFFFAOYSA-N
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Description

N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyphenyl group, a carbamothioyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide typically involves the reaction of 2-hydroxyaniline with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of carbon disulfide and an amine. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalyst/Base: Triethylamine or pyridine is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Steps: Such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbamothioyl group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions often involve a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. For example:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: It can bind to proteins, altering their function or stability.

    Pathways Involved: The compound may affect signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide
  • N-[(2-hydroxyphenyl)carbamothioyl]-2,2-dimethylpropanamide
  • N-[(2-hydroxyphenyl)carbamothioyl]cyclohexanecarboxamide

Uniqueness

N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the 4-methyl group on the benzamide ring can affect its steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-6-8-11(9-7-10)14(19)17-15(20)16-12-4-2-3-5-13(12)18/h2-9,18H,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAAARFTYBYVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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